molecular formula C19H25N5O B2818048 4-Cyclobutyl-6-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine CAS No. 2319851-25-5

4-Cyclobutyl-6-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine

Cat. No.: B2818048
CAS No.: 2319851-25-5
M. Wt: 339.443
InChI Key: WGWNRCXBJAMRKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyclobutyl-6-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine is a complex organic compound that features a pyridazine ring substituted with a methoxy group and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-Cyclobutyl-6-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substituting agents: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

4-Cyclobutyl-6-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Cyclobutyl-6-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways within cells. This compound may bind to enzymes or receptors, altering their activity and leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclobutyl-6-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-[[1-(6-cyclobutylpyrimidin-4-yl)piperidin-4-yl]methoxy]-6-methylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O/c1-14-5-6-19(23-22-14)25-12-15-7-9-24(10-8-15)18-11-17(20-13-21-18)16-3-2-4-16/h5-6,11,13,15-16H,2-4,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGWNRCXBJAMRKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OCC2CCN(CC2)C3=NC=NC(=C3)C4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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